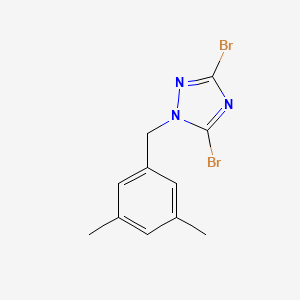
3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole is a chemical compound characterized by its bromine atoms and triazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole typically involves the bromination of 1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromate ions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen bromide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Bromate ions (BrO3-)
Reduction: Hydrogen bromide (HBr)
Substitution: Various alkylated triazoles
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in drug discovery and development.
Medicine: Research has indicated that this compound may have antimicrobial properties. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and coatings.
Wirkmechanismus
The mechanism by which 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, leading to the inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylbenzyl bromide
1,3-Dibromo-5-methylbenzene
1-(3,5-Dimethylbenzyl)-1H-1,2,4-triazole
Uniqueness: 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole stands out due to its combination of bromine atoms and triazole ring, which provides unique chemical reactivity and biological activity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1240580-07-7 |
|---|---|
Molekularformel |
C11H11Br2N3 |
Molekulargewicht |
345.03 g/mol |
IUPAC-Name |
3,5-dibromo-1-[(3,5-dimethylphenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C11H11Br2N3/c1-7-3-8(2)5-9(4-7)6-16-11(13)14-10(12)15-16/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
QAWFAPGNWJJVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CN2C(=NC(=N2)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


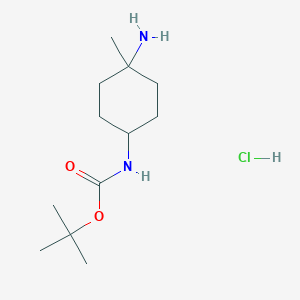
![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)

![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
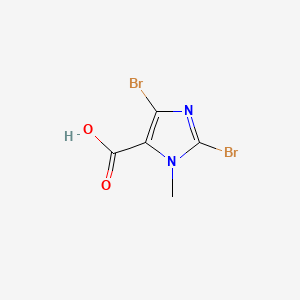
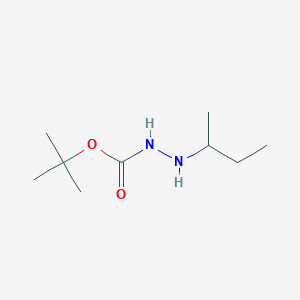
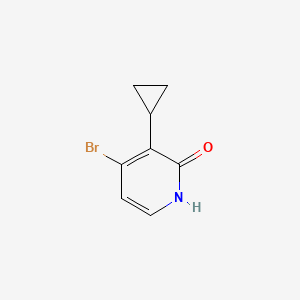
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
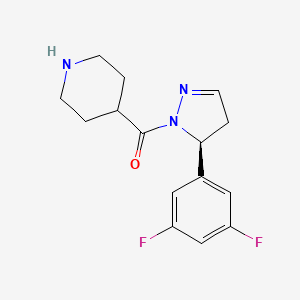
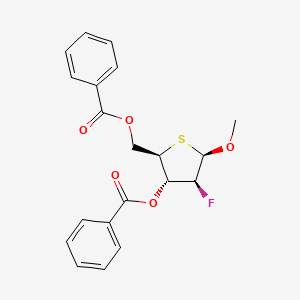
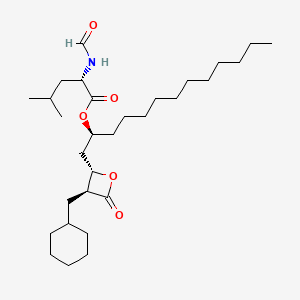
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
